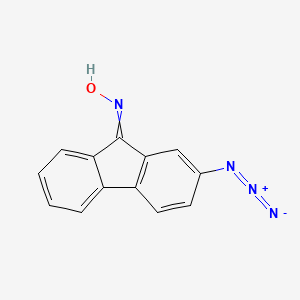

2-Azido 9-fluorenone oxime

描述

Historical Context of Fluorenone and Oxime Chemistry

The foundation of 2-Azido-9-fluorenone oxime lies in the well-established chemistries of the fluorene (B118485) scaffold and the oxime functional group. The parent compound, fluorene, is a polycyclic aromatic hydrocarbon first isolated from coal tar by Marcellin Berthelot in 1867. wikipedia.org While fluorene itself has limited direct applications, its oxidized derivative, fluorenone, is a key intermediate in the synthesis of various commercially important compounds. wikipedia.orgwikipedia.org Fluorenone, a bright fluorescent yellow solid, has been a subject of photophysical studies for decades and serves as a precursor for materials with unique photoelectric properties and biologically active molecules. wikipedia.orgresearchgate.netmdpi.comacs.org

The term "oxime" dates back to the 19th century and describes a class of organic compounds containing the RR'C=NOH functional group. testbook.comwikipedia.org Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgbritannica.comnumberanalytics.com This reaction became a standard method for the purification and characterization of carbonyl compounds, as most oximes are solids with distinct melting points. britannica.com Over time, the synthetic utility of oximes has expanded significantly. They are known to undergo various useful transformations, such as the Beckmann rearrangement to form amides, reduction to amines, and dehydration to nitriles, making them versatile intermediates in organic synthesis. testbook.comwikipedia.orgbritannica.com The industrial synthesis of caprolactam, the precursor to nylon 6, from cyclohexanone (B45756) oxime is a prime example of the large-scale application of oxime chemistry. britannica.com

Significance of the Azido (B1232118) Functional Group in Organic Synthesis

The azido group (–N₃) is a high-energy functional group of immense interest in organic synthesis. baseclick.eu It can be readily introduced into organic molecules through methods like nucleophilic substitution using sodium azide (B81097) or via the Sandmeyer reaction for aromatic compounds. baseclick.eu One of the most significant applications of azides is in "click chemistry," a concept introduced by K. Barry Sharpless. masterorganicchemistry.com Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the rapid and highly selective formation of stable triazole rings from azides and terminal alkynes under mild, often aqueous, conditions. baseclick.eumasterorganicchemistry.comresearchgate.net This bioorthogonal reaction has revolutionized fields like drug discovery, bioconjugation, and materials science. baseclick.eusigmaaldrich.com

Beyond click chemistry, the azido group serves as a valuable precursor to primary amines. masterorganicchemistry.com Its ability to be reduced to an amine in high yields makes it an effective "masked" amine or protecting group, stable under many reaction conditions where other amine protecting groups might fail. baseclick.eusigmaaldrich.com The Staudinger ligation, a reaction between an azide and a phosphine (B1218219) to form an aza-ylide, is another powerful tool for forming amide bonds, particularly in the synthesis of complex bioconjugates. sigmaaldrich.com

Research Scope and Academic Relevance of 2-Azido-9-fluorenone Oxime

2-Azido-9-fluorenone oxime is an organic compound that merges the structural features of fluorenone with the reactive functionalities of an oxime and an azide. Its molecular structure, featuring a fluorene backbone with an oxime at the 9-position and an azido group at the 2-position, makes it a molecule of considerable academic interest. vulcanchem.com The compound is identified by the CAS number 73332-86-2. vulcanchem.com

The academic relevance of 2-Azido-9-fluorenone oxime stems from the combination of its three key components:

The Fluorenone Core: Provides a rigid, planar, and fluorescent platform. Derivatives of fluorenone are explored for applications in materials science, such as in photosensitive materials and coordination polymers. researchgate.netvulcanchem.com

The Azido Group: As a key player in click chemistry, this group allows the molecule to be easily linked to alkyne-containing substrates, opening avenues for its use in bioconjugation, sensor development, and the creation of novel polymers. vulcanchem.com

The Oxime Group: This group can coordinate with metal ions, potentially forming complexes with interesting properties. It also offers another site for chemical modification, such as through the Beckmann rearrangement or reduction. vulcanchem.com

Current research directions for 2-Azido-9-fluorenone oxime focus on exploring its potential in several areas. vulcanchem.com These include the development of optimized synthetic routes, investigation of its utility in click chemistry applications for materials science and bioconjugation, and systematic screening for biological activities. vulcanchem.com The interplay between the fluorescent fluorenone core and the reactive azido and oxime groups suggests potential applications in the development of fluorescent probes and sensors. mdpi.com

Chemical Data for 2-Azido-9-fluorenone oxime

| Property | Value | Source |

| CAS Number | 73332-86-2 | vulcanchem.comguidechem.com |

| Molecular Formula | C₁₃H₈N₄O | vulcanchem.comguidechem.com |

| Molecular Weight | 236.23 g/mol | vulcanchem.comguidechem.com |

| IUPAC Name | (NE)-N-(2-azidofluoren-9-ylidene)hydroxylamine | vulcanchem.com |

| Synonyms | 9H-Fluoren-9-one, 2-azido-, oxime; 2-Azflo | vulcanchem.com |

Spectroscopic Data Highlights

| Spectroscopic Method | Characteristic Peaks/Signals | Source |

| Infrared (IR) Spectroscopy | ~2100-2160 cm⁻¹ (Azido -N₃ stretch) | vulcanchem.com |

| ~3200-3300 cm⁻¹ (Oxime N-OH stretch) | vulcanchem.com | |

| ~1600-1630 cm⁻¹ (C=N stretch) | vulcanchem.com | |

| ¹H NMR Spectroscopy | ~10-12 ppm (Oxime OH proton) | vulcanchem.com |

| ~7-8 ppm (Aromatic protons) | vulcanchem.com |

Structure

3D Structure

属性

分子式 |

C13H8N4O |

|---|---|

分子量 |

236.23 g/mol |

IUPAC 名称 |

N-(2-azidofluoren-9-ylidene)hydroxylamine |

InChI |

InChI=1S/C13H8N4O/c14-17-15-8-5-6-10-9-3-1-2-4-11(9)13(16-18)12(10)7-8/h1-7,18H |

InChI 键 |

CSOMMICOIVBEFX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C3=C(C2=NO)C=C(C=C3)N=[N+]=[N-] |

同义词 |

2-AZFLO 2-azido-9-fluorenone oxime |

产品来源 |

United States |

Synthetic Methodologies for 2 Azido 9 Fluorenone Oxime and Its Precursors

Strategies for the Synthesis of 9-Fluorenone (B1672902) Oxime Derivatives

The initial step in producing 2-azido-9-fluorenone oxime is the synthesis of the 9-fluorenone oxime scaffold. This is primarily achieved through condensation reactions, although metal-mediated approaches also exist.

Condensation Reactions with Hydroxylamine (B1172632) Species

The most common method for preparing 9-fluorenone oxime is the condensation reaction of 9-fluorenone with a hydroxylamine species. nih.gov This reaction typically involves heating 9-fluorenone with hydroxylamine hydrochloride in the presence of a base. nih.gov The base, often sodium hydroxide, is crucial for liberating the free hydroxylamine from its hydrochloride salt.

The reaction is generally carried out in a protic solvent, such as methanol (B129727) or ethanol (B145695), and refluxed for several hours to ensure complete conversion. nih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). jocpr.com Upon completion, the 9-fluorenone oxime often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

A study by Narasimhan et al. describes a general procedure where 9-fluorenone is reacted with an amine in ethanol at 80°C for 3 hours. jocpr.com Another approach involves reacting 9-fluorenone with an amine and a catalytic amount of p-toluene sulfonic acid monohydrate in toluene (B28343) at reflux, with azeotropic removal of water. jocpr.com Polyphosphoric acid has also been utilized as a medium for the oximation of fluorenone with hydroxylamine hydrochloride, offering an alternative to basic or weakly acidic buffer systems. cdnsciencepub.com

| Reactants | Reagents | Solvent | Conditions | Yield | Reference |

| 9-Fluorenone, Hydroxylamine hydrochloride | Sodium hydroxide | Methanol | Reflux, 5 h | - | nih.gov |

| 9-Fluorenone, Amine | - | Ethanol | 80°C, 3 h | Quantitative | jocpr.com |

| 9-Fluorenone, Amine | p-Toluene sulfonic acid monohydrate | Toluene | Reflux, azeotropic distillation | - | jocpr.com |

| 9-Fluorenone, Hydroxylamine hydrochloride | - | Polyphosphoric acid | - | Good | cdnsciencepub.com |

Metal-Mediated Approaches to Oxime Formation

While condensation is the predominant method, metal-mediated reactions offer alternative pathways to oxime formation. acs.org These methods are less common for the synthesis of simple oximes like 9-fluorenone oxime but are significant in the broader context of oxime chemistry. acs.orgnih.gov Transition metals can be involved in both the generation of oximes from non-carbonyl precursors and the functionalization of the oxime group itself. acs.orgnih.gov For instance, cobalt(II) species have been used to catalyze the synthesis of α-halo and α-nitroxy oxime ethers. acs.org

Incorporation of the Azido (B1232118) Moiety

Once 9-fluorenone oxime is synthesized, the next critical step is the introduction of the azido group at the 2-position of the fluorene (B118485) ring system. This is typically accomplished through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) is a primary strategy for introducing an azide (B81097) group onto an aromatic ring. govtpgcdatia.ac.inbyjus.com This reaction requires an activated aromatic system, typically with an electron-withdrawing group positioned ortho or para to a good leaving group. govtpgcdatia.ac.inmasterorganicchemistry.com In the context of synthesizing 2-azido-9-fluorenone oxime, a precursor such as 2-fluoro-9-fluorenone (B1347075) oxime or another 2-halo-9-fluorenone oxime would be reacted with an azide source, like sodium azide.

The electron-withdrawing nature of the carbonyl group (or the oxime in this case) at the 9-position activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.com The reaction mechanism involves the addition of the nucleophile (azide) to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. govtpgcdatia.ac.in The rate of this reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com

Alternative Azide Introduction Methods

While direct nucleophilic substitution is common, other methods for introducing azide functionalities exist in organic synthesis. These include the Staudinger ligation, which involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide intermediate. nih.gov Another significant method is the Huisgen 1,3-dipolar cycloaddition, where an azide reacts with an alkyne to form a triazole ring. nih.gov However, these methods are more relevant for the subsequent reaction of the azide group rather than its initial introduction onto the fluorenone core. The introduction of an azide can also be achieved through diazo transfer or nucleophilic substitution on a suitable precursor. ru.nl

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-azido-9-fluorenone oxime. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For the oximation step, the molar ratio of 9-fluorenone to hydroxylamine hydrochloride is typically adjusted to have a slight excess of the hydroxylamine. nih.gov A molar ratio of 1:1.3 has been reported to be effective. nih.gov The reaction time is also a critical factor, with several hours at reflux generally being sufficient for completion. nih.gov

In the azidation step via nucleophilic aromatic substitution, the choice of solvent is important. Aprotic polar solvents are often preferred as they can solvate the cation of the azide salt, thereby increasing the nucleophilicity of the azide anion. The reaction temperature can also be varied to influence the reaction rate.

Novel Synthetic Route Development

A novel and efficient synthetic route for the preparation of 2-azido-9-fluorenone oxime has been developed. This pathway commences with the selective bromination of 9-fluorenone, followed by a nucleophilic substitution to introduce the azido moiety, and culminates in the oximation of the ketone functionality. This approach offers high yields and selectivity at each step.

The initial step involves the synthesis of 2-bromo-9-fluorenone (B123733). This is achieved through the electrophilic bromination of 9-fluorenone. A high-yield method utilizes potassium bromate (B103136) and ammonium (B1175870) bromide in the presence of a phase transfer catalyst, such as a tetraalkylammonium salt, at a controlled temperature of 75 °C. chemicalbook.comgoogle.com This method avoids the use of hazardous elemental bromine and provides the desired product in excellent yield. google.com

Subsequently, the 2-bromo-9-fluorenone can be converted to 2-azido-9-fluorenone. While direct nucleophilic substitution of the aryl bromide with an azide source can be challenging, a more reliable method proceeds through the corresponding amino derivative. The synthesis of 2-amino-9-fluorenone (B160198) from 2-bromo-9-fluorenone can be accomplished via various palladium-catalyzed amination reactions. Alternatively, the synthesis can start from 2-aminofluorene, which is then oxidized to 2-amino-9-fluorenone.

A more direct route to the azide involves the diazotization of 2-amino-9-fluorenone followed by a Sandmeyer-type reaction with an azide salt. organic-chemistry.orgmasterorganicchemistry.com The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgmasterorganicchemistry.com This intermediate is then reacted with a source of azide ions, such as sodium azide, to yield 2-azido-9-fluorenone. nih.gov

The final step in the synthesis is the oximation of 2-azido-9-fluorenone. This classical reaction involves the condensation of the ketone with hydroxylamine or one of its salts, such as hydroxylamine hydrochloride, typically in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) to neutralize the liberated acid. This reaction proceeds readily to afford the target molecule, 2-azido-9-fluorenone oxime.

Detailed Research Findings

The proposed synthetic pathway is outlined in the scheme below, with each step optimized for yield and purity.

Scheme 1: Proposed Synthetic Route for 2-Azido-9-fluorenone Oxime

Step 1: Synthesis of 2-Bromo-9-fluorenone

The bromination of 9-fluorenone is carried out using a phase-transfer catalysis method, which offers high regioselectivity for the 2-position and excellent yields.

| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| 9-Fluorenone | KBrO₃, NH₄Br, Tetra-n-butylammonium chloride, H₂O, 75 °C, 6 h | 2-Bromo-9-fluorenone | 99.2 | chemicalbook.com |

Step 2: Synthesis of 2-Amino-9-fluorenone

The conversion of 2-bromo-9-fluorenone to 2-amino-9-fluorenone is a critical step. While several methods exist, a common laboratory synthesis involves a nucleophilic aromatic substitution or a transition-metal-catalyzed amination. For the purpose of this proposed route, we will consider the established precursor, 2-amino-9-fluorenone, which is commercially available. biosynth.com

| Reactant | Description | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Amino-9-fluorenone | Starting material for diazotization | 3096-57-9 | C₁₃H₉NO | 195.22 |

Step 3: Synthesis of 2-Azido-9-fluorenone via Diazotization-Azidation

This step involves the transformation of the amino group into an azido group. The diazotization is performed in acidic solution at low temperatures, followed by the introduction of sodium azide.

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Amino-9-fluorenone | 1. NaNO₂, HCl, H₂O, 0-5 °C2. NaN₃ | 2-Azido-9-fluorenone | (Not reported, typically moderate to good) | organic-chemistry.orgmasterorganicchemistry.com |

Step 4: Synthesis of 2-Azido-9-fluorenone Oxime

The final oximation step proceeds by reacting the ketone with hydroxylamine hydrochloride.

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Azido-9-fluorenone | NH₂OH·HCl, Pyridine, Ethanol, Reflux | 2-Azido-9-fluorenone oxime | (Not reported, typically high) | General Oximation Procedure |

This novel synthetic route provides a clear and efficient pathway to 2-azido-9-fluorenone oxime. The use of well-established reactions with optimized conditions at each step ensures the accessibility of this compound for further research and application. The development of such synthetic methodologies is fundamental to advancing the field of organic materials chemistry.

Reactivity and Chemical Transformations of 2 Azido 9 Fluorenone Oxime

Reactions Involving the Azido (B1232118) Group

The azido group is a high-energy functionality known for its participation in cycloaddition reactions and its ability to release dinitrogen gas to form reactive nitrene intermediates. vulcanchem.comresearchgate.net

The azido group of 2-Azido-9-fluorenone oxime is a quintessential 1,3-dipole, making it an ideal substrate for [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes. These reactions, often categorized under the umbrella of "click chemistry," provide a highly efficient route to 1,2,3-triazole heterocycles. researchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent example of a [3+2] cycloaddition. In the presence of a copper(I) catalyst, the azido group reacts regioselectively with terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov The reaction is known for its high yields, mild conditions, and broad substrate scope. For instance, the cycloaddition of azido ketoximes with terminal alkynes, catalyzed by Cu(I), proceeds efficiently to form the corresponding triazolyl oximes. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This variant of the azide-alkyne cycloaddition obviates the need for a cytotoxic copper catalyst. The reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which readily reacts with the azide (B81097) in the absence of a metal catalyst. This makes SPAAC particularly valuable for applications in biological systems.

Table 1: Representative Conditions for [3+2] Cycloaddition Reactions

| Reaction Type | Dipolarophile | Catalyst/Promoter | Product | Key Features |

| CuAAC | Terminal Alkyne | Copper(I) salts (e.g., CuI, CuMeSal) | 1,4-disubstituted-1,2,3-triazole | High regioselectivity and yield. researchgate.netnih.gov |

| SPAAC | Strained Cycloalkyne | None (Strain-promoted) | Fused/Substituted triazole | Metal-free, suitable for bioorthogonal chemistry. |

Upon thermal or photochemical stimulation, the azido group can undergo irreversible decomposition, extruding a molecule of dinitrogen gas (N₂) to generate a highly reactive electron-deficient intermediate known as a nitrene. researchgate.netrsc.org

The photolysis of an azido group is a common method for generating nitrenes. rsc.org A study on the closely related compound, 2-azido-9H-fluorenol, demonstrated that photochemical cleavage of N₂ leads to the formation of the corresponding triplet nitrene. researchgate.net This reactive arylnitrene can then engage in various subsequent reactions, such as C-H insertion or rearrangement, to form new nitrogen-containing heterocycles. The generation of such nitrenes from azides can also be mediated by transition metals, such as copper, which can form a copper-nitrene intermediate. mdpi.com

Table 2: Methods for Nitrene Generation from Azido Group

| Method | Conditions | Intermediate | Primary Application | Reference |

| Photolysis | UV irradiation | Singlet or Triplet Nitrene | Intramolecular cyclization, C-H insertion. | rsc.orgresearchgate.net |

| Thermolysis | Heating | Singlet or Triplet Nitrene | Formation of new heterocyclic systems. | mdpi.com |

| Metal Catalysis | Copper complexes | Metal-Nitrenoid | Catalytic amination and aziridination reactions. | mdpi.com |

The specific placement of the azido group at the 2-position, which is ortho to the oxime-bearing carbon of the fluorene (B118485) ring, makes 2-Azido-9-fluorenone oxime a candidate for intramolecular cyclization. It has been observed that ortho-azidocarbonyl compounds can spontaneously convert to the corresponding 2,1-benzisoxazoles (anthranils), even at low temperatures. researchgate.netresearchgate.net This transformation involves an intramolecular attack of the azide onto the carbonyl group, followed by the extrusion of N₂ gas. researchgate.netresearchgate.net While the oxime is not a true carbonyl, its C=N bond is electrophilic and can potentially be attacked by the internal nucleophilic nitrogen of the azide, leading to the formation of a fused benzisoxazole-type heterocyclic system.

This spontaneous cyclization is a concerted process that proceeds without the formation of a free nitrene intermediate. researchgate.net

Reactions Involving the Oxime Group

The oxime group is an ambidentate nucleophile, meaning it can react at either the oxygen or nitrogen atom. acs.org It is also a derivative of a carbonyl group and can be converted back to the parent ketone under certain conditions.

The oxygen atom of the oxime group is nucleophilic and can be readily derivatized. Deprotonation with a base significantly enhances its nucleophilicity. mdpi.comresearchgate.net

O-Alkylation: The oxime can be O-alkylated using alkyl halides in the presence of a base. This reaction yields oxime ethers. For example, fluorenone oxime can be reacted with various alkylating agents to produce derivatives like Fluoren-9-one O-Allyl Oxime or Fluoren-9-one O-Butyl Oxime. ariel.ac.il

O-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, leads to the formation of O-sulfonyl oximes. These derivatives, like fluorenone oxime tosylate, are excellent reagents for electrophilic amination. ariel.ac.il

O-Amination: Fluorenone oxime derivatives, specifically O-sulfonylated versions, can act as electrophilic aminating agents. For instance, fluorenone oxime tosylate can O-aminate various alcohols in the presence of a base like sodium hydride (NaH) under mild conditions. ariel.ac.il

Table 3: Derivatization Reactions of the Fluorenone Oxime Group

| Reaction | Reagent | Base | Product Type | Reference |

| O-Alkylation | Alkyl Halide (e.g., Allyl Bromide) | Base (e.g., KOH) | Oxime Ether | ariel.ac.il |

| O-Sulfonylation | Sulfonyl Chloride (e.g., Tosyl Chloride) | Pyridine or Triethylamine | O-Sulfonyl Oxime | |

| O-Amination (of alcohols) | Fluorenone Oxime Tosylate | Sodium Hydride (NaH) | O-Amino Alcohol | ariel.ac.il |

Oximes are often used as protecting groups for carbonyl compounds because they are stable under many conditions but can be readily converted back to the parent aldehyde or ketone. Current time information in Bangalore, IN.researchgate.net This process is known as deoximation.

Oxidative Deoximation: 9-Fluorenone (B1672902) oxime can undergo oxidation to regenerate the parent ketone, 9-fluorenone. Various oxidizing agents can achieve this transformation. An electrochemical protocol has been developed that generates carbonyl compounds from oximes using water as the oxygen source, offering a clean and green alternative to chemical oxidants. organic-chemistry.org

Reductive Deoximation: Certain reducing agents can also effect deoximation. A system using tin(II) chloride (SnCl₂) and titanium(III) chloride (TiCl₃) in an aqueous medium has been shown to be effective for the deoximation of various ketoximes and aldoximes under mild conditions. mdpi.com

Table 4: Selected Methods for Deoximation of Oximes

| Method | Reagents | Key Features | Reference |

| Oxidative | Hypochlorite | Cleavage of the N-O bond. | |

| Oxidative | Electrochemical (Carbon electrodes, H₂O) | Green, avoids chemical oxidants, broad applicability. | organic-chemistry.org |

| Reductive | SnCl₂/TiCl₃ in H₂O | Mild conditions, high yields. | mdpi.com |

| Hydrolytic | Acidic conditions | Requires strong acids, can be harsh. | mdpi.com |

Isomerization Processes (Syn/Anti Isomerism)

The oxime group of 2-Azido-9-fluorenone oxime allows for the existence of syn and anti geometrical isomers. The designation of these isomers depends on the spatial arrangement of the hydroxyl group relative to other substituents on the fluorene ring. Specifically, the syn-isomer has the hydroxyl group on the same side as the azido-substituted benzene (B151609) ring, while the anti-isomer has it on the opposite side.

The separation of these isomers can often be challenging. However, techniques such as chromatography on silica (B1680970) gel have been employed for the separation of syn and anti-isomers of oxime compounds. google.com Another method involves the use of non-functional macroreticular adsorption resins, where a mixture of isomers is adsorbed and then eluted to obtain fractions enriched in one of the isomers. google.com

The relative stability of the syn and anti-isomers is influenced by steric factors. Generally, the more stable configuration is the one where the bulkier group is anti to the oxime hydroxyl group. umich.edu In the case of 2-Azido-9-fluorenone oxime, the planarity of the fluorenone core, where the benzene rings are held coplanar by a bridging group, is a significant factor in determining the isomeric preferences and reactivity, distinguishing it from related non-planar structures like o-substituted benzophenones. umich.edu

The ratio of syn and anti-isomers can be determined by methods such as Beckmann rearrangement followed by analysis of the resulting amide mixture using techniques like infrared spectroscopy. umich.edu

Reactions Involving the Fluorenone Core

Electrophilic and Nucleophilic Aromatic Substitutions

The fluorenone core of 2-Azido-9-fluorenone oxime is an aromatic system that can theoretically undergo both electrophilic and nucleophilic aromatic substitution reactions. The reactivity of the aromatic rings is influenced by the presence of the electron-withdrawing azido group and the oxime functionality.

Electrophilic Aromatic Substitution (EAS): In a typical EAS reaction, the aromatic ring acts as a nucleophile and attacks an electrophile. researchgate.net The presence of the azido group, which is generally considered electron-withdrawing, would deactivate the substituted benzene ring towards electrophilic attack and direct incoming electrophiles to the meta position. The other benzene ring would be more susceptible to electrophilic substitution.

Nucleophilic Aromatic Substitution (NAS): NAS reactions are favored in aromatic systems containing strong electron-withdrawing groups. researchgate.net The azido group on the fluorenone scaffold makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. researchgate.netnih.gov In such reactions, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. nih.govyoutube.com The general mechanism of NAS in electron-deficient arenes has been shown to be mechanistically similar to EAS but with opposite polarity. nih.gov The rate and regiochemistry of these reactions can be significantly influenced by the nature of the nucleophile, solvent, and reaction conditions. researchgate.net For instance, in some systems, nucleophilic substitution of hydrogen can be a faster primary process than the substitution of a halogen. researchgate.net

A fluorescent probe based on 9-fluorenone oxime has been developed for the detection of chlorpyrifos (B1668852). researchgate.net This involves the deprotonation of the oxime followed by a nucleophilic attack on the target molecule, demonstrating the nucleophilic potential of the oxime group itself. researchgate.net

Redox Transformations of the Fluorenone Scaffold

The fluorenone scaffold can participate in redox reactions. The carbonyl group of the fluorenone can be reduced to a hydroxyl group, and the azido group can be reduced to an amine. For example, the reduction of an α-azido oxime ether with lithium aluminum hydride (LiAlH4) has been shown to produce a mixture of diamines. rsc.org

The fluorenone moiety itself is known to be a photosensitizer. mdpi.com For instance, 9-fluorenone has been used as a photocatalyst for the benzylic fluorination of alkanes under visible light irradiation. rsc.org This suggests that the fluorenone core of 2-Azido-9-fluorenone oxime could be involved in photocatalytic cycles, potentially undergoing reversible redox transformations.

Photochemical Transformations

Photoactivation Mechanisms and Pathways

The photochemistry of 2-Azido-9-fluorenone oxime is complex, involving multiple functional groups that can be activated by light. The azido group, the oxime, and the fluorenone core all contribute to its photochemical behavior. vulcanchem.com

Upon irradiation, aryl azides can undergo various transformations. researchgate.net The primary photochemical process for many organic azides is the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. However, the generation of an azide radical (N₃•) via a single electron transfer (SET) process or homolytic cleavage is also a known pathway. researchgate.net

The fluorenone core is a well-known photosensitizer. mdpi.com It can absorb light and transfer the energy to other molecules. In the context of 2-Azido-9-fluorenone oxime, the fluorenone moiety could act as an intramolecular photosensitizer, transferring energy to the azido or oxime groups upon photoexcitation. For example, 9-fluorenone has been used as a photocatalyst in reactions involving Selectfluor. rsc.orgbeilstein-journals.org

The oxime group can also be photoactive. Photolysis of oxime derivatives can lead to the homolytic cleavage of the N–O bond, generating iminyl and oxygen-centered radicals. researchgate.net In the case of carbamates derived from 9-fluorenone oxime, primary photocleavage leads to decarboxylation and the generation of a 9-fluorenone ketimine-yl radical and an amino radical. researchgate.net

Generation of Radical Species (e.g., Ketimine-yl radicals, Iminyl radicals)

The photochemical decomposition of 2-Azido-9-fluorenone oxime and its derivatives is a rich source of various radical species.

Iminyl Radicals: The photolysis of oximes is a common method for generating iminyl radicals. mobt3ath.com Visible light photoredox catalysis has emerged as a powerful tool for generating iminyl radicals from oxime derivatives like O-acyl oximes under mild conditions. sioc-journal.cn These radicals can undergo several types of reactions, including intramolecular hydrogen atom transfer and addition to alkenes. sioc-journal.cn While derivatives of benzophenone (B1666685) and thioxanthone oximes have been shown to be effective precursors for iminyl radicals in δ-amination reactions, the 9-fluorenone derivative was reported to be unreactive under the studied conditions. chemrxiv.org

Ketimine-yl Radicals: Laser flash photolysis studies of carbamates derived from 9-fluorenone oxime have shown that the primary photochemical event is the cleavage of the excited carbamates, leading to decarboxylation and the simultaneous generation of the 9-fluorenone ketimine-yl radical and an amino radical. researchgate.net

Other Radical Species: The photolysis of the azido group can lead to the formation of an azide radical (N₃•) or a nitrene. researchgate.net The azide radical is a transient species that can act as a one-electron oxidant and participate in hydrogen atom transfer (HAT) reactions. researchgate.net Furthermore, intramolecular H-atom abstraction in related systems, such as γ-azido-butyrophenones, has been shown to form 1,5-ketyl iminyl radicals. acs.orgacs.org

The generation of these radical species opens up a wide range of potential synthetic applications and further chemical transformations.

Photosensitization and Photochemical Cascade Reactions

The fluorenone core within 2-Azido-9-fluorenone oxime is a well-established photosensitizer. mdpi.comresearchgate.net Upon absorption of light, it can promote the formation of reactive species from other molecules. For instance, fluorenone and its derivatives are known to facilitate photochemical reactions through energy transfer. mdpi.comresearchgate.net In the context of 2-Azido-9-fluorenone oxime, the fluorenone moiety can be photoexcited and then transfer energy to initiate reactions involving the azide or oxime groups, or other molecules in the reaction mixture.

Photochemical cascade reactions are a hallmark of molecules containing energetic functional groups like azides. The photolysis of aryl azides is a known route to generate highly reactive nitrenes. nih.gov In the case of 2-Azido-9-fluorenone oxime, irradiation with light, particularly UV light, is expected to induce the extrusion of nitrogen gas (N₂) from the azido group to form a transient nitrene intermediate. This highly reactive species can then undergo a series of subsequent reactions, leading to complex molecular architectures.

One potential cascade pathway involves the intramolecular trapping of the nitrene. Depending on the reaction conditions and the specific substitution pattern, the nitrene could undergo cyclization to form various nitrogen-containing heterocycles. For example, photochemical generation of a 2-aryloxyaryl nitrene has been shown to initiate a cascade reaction involving [2+1] annulation and ring expansion to synthesize azepinone derivatives. nih.gov While the oxime group in 2-Azido-9-fluorenone oxime is not an ether, the principle of intramolecular reaction of the generated nitrene remains a plausible pathway for complex product formation.

Another possibility is the intermolecular reaction of the nitrene. In the presence of suitable trapping agents, such as secondary amines, the nitrene intermediate can react to form new C-N bonds, leading to the formation of substituted azepines. researchgate.net The specific products of such cascade reactions are highly dependent on the reaction conditions, including the solvent and the presence of other reagents.

The photochemical behavior of the oxime group also contributes to the potential for cascade reactions. Oxime esters, for example, are known to undergo N-O bond cleavage upon irradiation to generate iminyl radicals. researchgate.netmdpi.com While 2-Azido-9-fluorenone oxime is not an oxime ester, the oxime functionality itself can participate in photochemical transformations. The interplay between the photochemically generated nitrene and the oxime group can lead to unique and complex cascade reactions that are not observed with molecules containing only one of these functional groups.

A summary of potential photochemical cascade initiation steps is presented in the table below.

| Initiating Event | Intermediate Species | Potential Subsequent Reactions |

| Photolysis of Azide | Nitrene | Intramolecular cyclization, intermolecular trapping, rearrangement |

| N-O Bond Cleavage | Iminyl Radical | Cyclization, hydrogen abstraction, addition to unsaturated bonds |

| Photosensitization | Excited State Molecule | Energy transfer, electron transfer |

Synergistic Reactivity of Multiple Functional Groups

The unique chemical behavior of 2-Azido-9-fluorenone oxime arises from the synergistic interplay of its three key functional groups: the azide, the fluorenone carbonyl, and the oxime. The proximity of these groups on the fluorene scaffold allows for cooperative effects that can lead to novel reactivity and the formation of complex products.

The azide and oxime groups, both containing nitrogen, are particularly poised for synergistic interactions, especially under photochemical or thermal conditions. The initial transformation of one group can directly influence the reactivity of the other. For example, the photochemically generated nitrene from the azide group is a highly electrophilic species. It can potentially interact with the nucleophilic nitrogen or oxygen atom of the neighboring oxime group, leading to intramolecular cyclization and the formation of novel heterocyclic systems.

Conversely, the oxime group can influence the decomposition of the azide. The electronic properties of the oxime can modulate the stability of the azido group and the reactivity of the resulting nitrene. Furthermore, the oxime itself can be a reactive handle. The reactivity of oximes can be enhanced by converting them to oxime esters, which are excellent precursors for iminyl radicals upon N-O bond cleavage. acs.org In the case of 2-Azido-9-fluorenone oxime, while not an ester, the potential for N-O bond homolysis to generate an iminyl radical exists, particularly under photolytic conditions. researchgate.net The simultaneous generation of a nitrene and an iminyl radical in close proximity could lead to unprecedented intramolecular radical-radical coupling reactions.

The synergistic reactivity can be summarized in the following table, which outlines potential reaction pathways resulting from the interaction of the functional groups.

| Interacting Groups | Potential Reaction Type | Possible Products |

| Azide and Oxime | Intramolecular cyclization | Fused heterocyclic systems |

| Nitrene and Oxime | [3+2] cycloaddition | Spirocyclic compounds |

| Iminyl Radical and Nitrene | Radical-radical coupling | Novel N-N bonded structures |

| Carbonyl and Oxime | Beckmann rearrangement (acid-catalyzed) | Lactams |

| Carbonyl and Azide | Intramolecular Schmidt reaction (acid-catalyzed) | Lactams |

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms

The reaction mechanisms involving 2-Azido-9-fluorenone oxime often proceed through highly reactive intermediates such as radicals and charge-transfer complexes.

Radical Pathways: The generation of iminyl radicals from oxime derivatives is a common theme in their chemistry. nih.gov These radicals can be formed through various methods, including oxidation or photochemical cleavage of the N-O bond. acs.orgresearchgate.net For instance, the photolysis of carbamates derived from 9-fluorenone (B1672902) oxime leads to the formation of the 9-fluorenone ketimine-yl radical. researchgate.net This iminyl radical can then undergo further reactions, such as intramolecular cyclization. researchgate.net In some cases, the azido (B1232118) group can also participate in radical reactions. The thermal or photochemical decomposition of the azide (B81097) can generate a nitrene intermediate, which is also a highly reactive species.

Charge-Transfer Complexes: The formation of electron donor-acceptor (EDA) or charge-transfer complexes has been proposed in reactions of oximes. nih.gov In these complexes, an electron is partially or fully transferred from a donor molecule to an acceptor molecule. For example, the reaction of oxime anions with perfluorobutyl iodide is suggested to proceed through an EDA complex to generate an iminyl radical. nih.gov The fluorenone core of 2-Azido-9-fluorenone oxime, being an electron-withdrawing group, could facilitate the formation of such complexes, influencing the subsequent reaction pathways.

Computational Chemistry Studies

Computational chemistry has proven to be an invaluable tool for probing the intricate details of the reaction mechanisms of complex molecules like 2-Azido-9-fluorenone oxime.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. kirj.ee DFT calculations have been widely applied to study oxime derivatives to understand their geometrical properties, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). biointerfaceresearch.com The HOMO-LUMO energy gap is a key parameter that provides insights into the charge-transfer possibilities within the molecule. biointerfaceresearch.com For oxime ethers containing a quinoxaline (B1680401) moiety, DFT calculations using the PBE1PBE functional and the 6-31+G* basis set have been employed to optimize molecular structures and analyze electronic properties. biointerfaceresearch.com Similar calculations on 2-Azido-9-fluorenone oxime would be instrumental in predicting its reactivity, understanding the influence of the azido and oxime groups on the electronic distribution of the fluorene (B118485) core, and identifying the most likely sites for nucleophilic or electrophilic attack.

Molecular Dynamics Simulations of Reactive Intermediates

While direct molecular dynamics (MD) simulations specifically for the reactive intermediates of 2-Azido-9-fluorenone oxime are not extensively documented in the provided results, the combination of quantum chemical calculations with MD or Monte-Carlo simulations is a recognized approach for studying systems with complex electronic structures. researchgate.net Such simulations would be crucial for understanding the behavior of transient species like the iminyl radical or nitrene in solution. MD simulations can provide information on the solvent effects, conformational dynamics, and the lifetime of these reactive intermediates, which are difficult to obtain from static calculations alone. The conformational analysis of related cyclobutane-α-amino acid derivatives has been successfully carried out using a combination of experimental techniques and computational methods, including DFT and MD simulations. acs.org

Energetic Profiles and Transition State Analysis

Understanding the energetic landscape of a reaction is fundamental to predicting its feasibility and outcome. DFT calculations are commonly used to map out the potential energy surface of a reaction, identifying the energies of reactants, products, intermediates, and transition states. rsc.org For example, in the δ-amination of alkyl alcohols, DFT calculations revealed the energetic profile for the formation of the product from an oxime derivative. rsc.orgchemrxiv.org The calculations showed that the excited state of the oxime can be accessed via a triplet-triplet energy transfer process, followed by N-O bond cleavage through a transition state with a specific energy barrier. chemrxiv.org Similar energetic profiles and transition state analyses for the reactions of 2-Azido-9-fluorenone oxime would be essential to elucidate the preferred reaction pathways, whether they involve radical mechanisms, pericyclic reactions, or other transformations. The calculation of activation energies and free energies of activation for bond dissociation processes, as demonstrated for p-pyridinyl oxime carbamates, provides quantitative insights into reaction rates. beilstein-journals.org

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide experimental data on how reaction rates change with reactant concentrations, temperature, and other parameters, offering crucial information for elucidating reaction mechanisms. upi.edu The rate of a chemical reaction can be determined by monitoring the change in concentration of a reactant or product over time. upi.edu

For reactions involving oxime derivatives, kinetic studies have been employed to understand the underlying mechanisms. For instance, a kinetic experiment on the reaction of 9-fluorenone oxime for the detection of chlorpyrifos (B1668852) showed that the fluorescence peak is reached in 20 minutes, after which a gradual decrease occurs, suggesting the presence of side reactions. mdpi.com In another study, laser flash photolysis of carbamates derived from 9-fluorenone oxime was used to investigate the kinetics of the photochemically generated iminyl radicals. acs.orgresearchgate.net

The determination of the reaction rate law and the rate constant (k) from experimental data is a key aspect of chemical kinetics. upi.edu For example, for the photodissociation of a p-pyridinyl oxime carbamate (B1207046) derivative in its triplet state, the rate constant for the N-O bond dissociation was calculated to be very large (4.27 × 10¹⁰ s⁻¹), indicating a very fast process. beilstein-journals.org Kinetic studies on the transformations of 2-Azido-9-fluorenone oxime would be vital to quantify its reactivity and to support or refute proposed mechanistic pathways.

Thermodynamic Considerations of Transformations

For reactions involving 2-Azido-9-fluorenone oxime, thermodynamic considerations would play a significant role. The azido group is known to be a high-energy functional group, and its transformations, such as the release of nitrogen gas (N₂) to form a nitrene, are often thermodynamically favorable. The stability of the products relative to the reactants, determined by their Gibbs free energy change (ΔG), will dictate the spontaneity of a reaction.

While specific thermodynamic data for 2-Azido-9-fluorenone oxime transformations are not detailed in the provided search results, the principles of chemical thermodynamics are broadly applicable. dss.go.th The study of the chemical thermodynamics of related nitrogen compounds provides a framework for estimating the thermodynamic properties of 2-Azido-9-fluorenone oxime and its reaction products. dss.go.th Computational methods, such as DFT, can also be used to calculate the thermodynamic parameters of reactions, providing valuable insights into their energetic feasibility.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the atomic arrangement and chemical environment of nuclei.

While specific spectral data for 2-Azido 9-fluorenone (B1672902) oxime is not widely published, a detailed analysis can be inferred from the well-documented spectra of its parent compound, fluoren-9-one oxime. nih.gov The introduction of an azido (B1232118) group at the C-2 position is predicted to induce notable shifts in the signals of nearby protons and carbons due to its electron-withdrawing nature.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern of multiplets. For the parent fluoren-9-one oxime, aromatic protons typically resonate between δ 7.28 and 8.42 ppm. nih.gov In the 2-azido derivative, the protons on the azido-substituted ring would be deshielded, causing their signals to shift downfield. The proton at the C-1 position, being ortho to the azido group, would likely experience the most significant downfield shift. The oxime proton (-OH) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For fluoren-9-one oxime, aromatic carbons appear in the range of δ 119.8–141.4 ppm, while the oxime carbon (C=N) is observed further downfield at approximately δ 153.6 ppm. nih.gov The introduction of the azido group at C-2 would directly impact the chemical shift of this carbon, causing a significant downfield shift. The neighboring carbons (C-1, C-3, and the bridgehead carbon) would also experience shifts, albeit to a lesser extent.

The following table details the ¹H and ¹³C NMR spectral data for the parent compound, fluoren-9-one oxime, which serves as a basis for predicting the spectrum of the 2-azido derivative.

| ¹H NMR (Fluoren-9-one oxime) | ¹³C NMR (Fluoren-9-one oxime) |

| Chemical Shift (δ ppm) | Assignment |

| 7.28 – 7.47 (m, 4H) | Aromatic CH |

| 7.62 (d, 1H, J=7.6 Hz) | Aromatic CH |

| 7.66 (d, 1H, J=7.2 Hz) | Aromatic CH |

| 7.77 (d, 1H, J=7.2 Hz) | Aromatic CH |

| 8.42 (d, 1H, J=7.6 Hz) | Aromatic CH |

| (Not reported) | -OH |

| Data sourced from reference nih.gov. |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure of complex molecules like 2-Azido 9-fluorenone oxime. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other (typically separated by two or three bonds). sdsu.edu It would be crucial for assigning the protons within each aromatic ring of the fluorenone skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). wikipedia.org This experiment would definitively link each proton signal to its corresponding carbon in the molecule's backbone. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry. For this compound, NOESY could help establish the configuration (E/Z isomerism) of the oxime group by identifying spatial proximity between the oxime -OH proton and specific protons on the fluorenone ring system.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The vibrational spectrum of this compound is a composite of the characteristic vibrations of its three main components: the fluorenone core, the oxime group, and the azido substituent.

Azido Moiety (-N₃): The most prominent and diagnostic vibrational mode for the azido group is its strong, sharp asymmetric stretching vibration (νₐₛ), which typically appears in the region of 2100–2160 cm⁻¹. This peak is a clear indicator of the presence of the azide (B81097) functional group. A weaker symmetric stretching vibration (νₛ) is expected near 1250 cm⁻¹.

Oxime Moiety (>C=N-OH): The oxime group gives rise to several characteristic bands. A broad O-H stretching band is expected in the 3100–3600 cm⁻¹ region. nih.gov The C=N stretching vibration typically appears around 1620–1680 cm⁻¹. The N-O stretching and O-H bending modes are found in the fingerprint region, usually around 930–960 cm⁻¹ and 1300–1450 cm⁻¹, respectively.

Fluorenone Moiety: The fluorenone core contributes characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1450–1610 cm⁻¹ range. The out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the aromatic rings, appear between 675 and 900 cm⁻¹.

The following table summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Oxime (-OH) | 3100–3600 | Broad, Medium |

| Aromatic C-H Stretch | Fluorenone | 3000–3100 | Medium-Weak |

| Asymmetric N₃ Stretch | Azido (-N₃) | 2100–2160 | Strong, Sharp |

| C=N Stretch | Oxime (>C=N) | 1620–1680 | Medium |

| Aromatic C=C Stretch | Fluorenone | 1450–1610 | Medium-Strong |

| Symmetric N₃ Stretch | Azido (-N₃) | ~1250 | Weak-Medium |

| N-O Stretch | Oxime (-N-O) | 930–960 | Medium |

| Aromatic C-H Bend | Fluorenone | 675–900 | Strong |

Both IR and Raman spectroscopy are powerful process analytical technologies (PAT) for the real-time, in-situ monitoring of chemical reactions. americanpharmaceuticalreview.com These techniques allow researchers to track the consumption of reactants and the formation of intermediates and products without the need for sampling and offline analysis. researchgate.net

A key application for this compound would be monitoring the transformation of the azido group, which is a versatile precursor for other nitrogen-containing functionalities. For example, in a Staudinger reduction where the azide is converted to an amine, in-situ IR or Raman spectroscopy could monitor the reaction progress by observing the disappearance of the strong, characteristic azide asymmetric stretch at ~2120 cm⁻¹. Simultaneously, one could observe the appearance of new bands corresponding to the N-H stretching and bending vibrations of the newly formed amine group, typically in the 3300-3500 cm⁻¹ and ~1600 cm⁻¹ regions, respectively. This real-time data provides valuable kinetic information and helps in determining the reaction endpoint precisely. americanpharmaceuticalreview.com

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

The electronic properties of this compound, arising from its unique combination of the fluorenone chromophore, the azido group, and the oxime functionality, can be extensively studied using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These techniques provide valuable insights into the electronic transitions, absorption and emission characteristics, and the dynamics of excited states.

Electronic Transitions and Absorption Properties

The UV-Vis absorption spectrum of this compound is expected to be dominated by the extended π-conjugated system of the fluorenone core. The electronic transitions in such aromatic carbonyl compounds are typically of π → π* and n → π* character. The intense absorption bands are generally assigned to π → π* transitions, while the weaker, longer-wavelength absorptions are characteristic of n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen and the oxime nitrogen.

Table 1: Expected Electronic Transitions and Absorption Properties of this compound

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity | Chromophore |

|---|---|---|---|

| π → π* | 250-400 | High | Fluorenone aromatic system, C=N of oxime |

Note: The exact λmax and ε values for this compound require experimental verification.

Fluorescence Emission and Quenching Studies

Upon absorption of photons, excited molecules can relax to the ground state through the emission of light, a process known as fluorescence. The fluorenone scaffold is known to be fluorescent. For instance, 9-fluorenone oxime displays fluorescence emission at 463 nm when excited at 329 nm. mdpi.com This fluorescence is reported to be partially quenched by a photoinduced electron transfer (PeT) mechanism occurring from the oxime group to the fluorene (B118485) core. mdpi.com

The presence of the azido group in this compound is likely to influence its fluorescence properties significantly. The azido group can act as a fluorescence quencher, providing a non-radiative decay pathway for the excited state. Fluorescence quenching studies, where the decrease in fluorescence intensity is monitored in the presence of different analytes (quenchers), can provide valuable information about molecular interactions. nih.gov

The Stern-Volmer equation is commonly employed to analyze the quenching mechanism, which can be either dynamic (collisional) or static (formation of a non-fluorescent complex). mdpi.com

Equation 1: Stern-Volmer Equation

F₀/F = 1 + Ksv[Q]

Where:

F₀ is the fluorescence intensity in the absence of the quencher.

F is the fluorescence intensity in the presence of the quencher.

Ksv is the Stern-Volmer quenching constant.

[Q] is the concentration of the quencher.

By studying the fluorescence quenching of this compound with various quenchers, insights into its excited-state reactivity and potential applications as a sensor can be gained. For example, the fluorescence of fluorenone derivatives is known to be quenched by alcohols and anilines. researchgate.net

Time-Resolved Spectroscopic Techniques (e.g., Laser Flash Photolysis)

Time-resolved spectroscopic techniques, such as laser flash photolysis, are powerful tools for studying the properties and reaction dynamics of short-lived transient species like excited states and radicals. Upon excitation with a short laser pulse, the formation and decay of these transient species can be monitored by their characteristic absorption spectra.

For this compound, laser flash photolysis would be instrumental in characterizing its triplet excited state and the subsequent photochemical reactions. The azido group is known to undergo photolysis to form a highly reactive nitrene intermediate, which can then undergo various reactions. Furthermore, studies on related compounds, such as 9-fluorenone oxime phenylglyoxylate, have shown that photolysis leads to the formation of the fluorene-9-iminyl radical. researchgate.net

Therefore, laser flash photolysis of this compound is expected to generate transient species such as the triplet excited state, the 2-nitrenofluorenone oxime, and the fluorene-9-iminyl radical. The transient absorption spectra and decay kinetics of these species would provide crucial information about the photochemical pathways of this molecule.

Table 2: Potential Transient Species from Laser Flash Photolysis of this compound

| Transient Species | Formation Pathway | Expected Reactivity |

|---|---|---|

| Triplet Excited State | Intersystem crossing from the singlet excited state | Energy transfer, hydrogen abstraction |

| 2-Nitrenofluorenone oxime | Photolysis of the azido group (loss of N₂) | Intramolecular cyclization, hydrogen abstraction, addition reactions |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. The molecular formula of this compound is C₁₃H₈N₄O. nih.gov The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated exact mass can then be compared with the experimentally determined value from HRMS to confirm the elemental composition of the synthesized compound.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Isotopic Masses | Calculated Exact Mass (m/z) |

|---|

Note: The experimental verification of the exact mass through HRMS is a critical step in the characterization of this compound.

Fragmentation Pathway Analysis

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), molecules fragment in predictable ways. Analyzing these fragmentation patterns provides valuable structural information.

For this compound, several characteristic fragmentation pathways can be anticipated based on its functional groups:

Loss of Molecular Nitrogen (N₂): A common fragmentation pathway for aryl azides is the loss of a neutral molecule of nitrogen (28 Da) from the molecular ion to form a nitrene radical cation. researchgate.net

α-Cleavage: The carbonyl group of the fluorenone core can induce α-cleavage, leading to the loss of CO (28 Da).

Oxime Fragmentation: The oxime group can undergo rearrangements and cleavages. For example, cleavage of the N-O bond is a possibility.

Cleavage of the Fluorene Ring System: At higher collision energies, the stable fluorene ring system can also fragment.

By analyzing the m/z values of the fragment ions in the mass spectrum, a fragmentation pathway can be proposed, which helps to confirm the structure of the molecule.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Proposed Neutral Loss | Structural Moiety Lost |

|---|---|---|

| [M - 28]⁺ | N₂ | Azido group nitrogen |

| [M - 28]⁺ | CO | Carbonyl group |

| [M - 16]⁺ | O | Oxygen from oxime or carbonyl |

Note: The proposed fragmentation pathways require confirmation through experimental MS/MS analysis.

X-ray Crystallography for Solid-State Structural Elucidation

There is no publicly accessible X-ray crystallography data for 2-Azido-9-fluorenone oxime. The determination of a crystal structure is a prerequisite for a detailed analysis of its solid-state properties. Without this foundational data, the following subsections cannot be addressed.

A description of the intermolecular forces that govern the crystal packing of 2-Azido-9-fluorenone oxime, such as potential hydrogen bonding involving the oxime group or π-π stacking interactions between the fluorenone aromatic systems, cannot be provided. Such analysis is entirely dependent on the elucidation of its crystal structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) is a spectroscopic technique essential for the detection and characterization of chemical species with unpaired electrons, such as free radicals. While EPR spectroscopy is a powerful tool for studying radical intermediates, there are no specific studies in the scientific literature that report the use of 2-Azido-9-fluorenone oxime in the context of radical detection. Research has not been published on its potential to form stable radical species or to act as a spin trap for detecting other transient radicals. Therefore, no experimental data or research findings can be presented for this topic.

Synthesis and Characterization of Derivatives and Analogues

Preparation of Functionalized 2-Azido-9-fluorenone Oxime Derivatives

The synthesis of functionalized 2-azido-9-fluorenone oxime derivatives can be approached by either introducing functional groups to the fluorenone skeleton before or after the formation of the azide (B81097) and oxime moieties. The preparation of the parent 9-fluorenone (B1672902) oxime is a standard procedure involving the reaction of 9-fluorenone with hydroxylamine (B1172632) hydrochloride. nih.gov

General synthetic pathways to functionalized derivatives include:

Azide Introduction: The azide group is a versatile functional group. researchgate.netcolab.ws The synthesis of azido-modified compounds can be achieved under mild conditions. For example, the conversion of a suitable precursor, such as a hydroxyl group activated as a sulfonate, can be accomplished using lithium azide (LiN₃) in a solvent like dimethylformamide (DMF). researchgate.net Metal-mediated approaches can also be used to prepare α-azido oximes. acs.org

Oxime Derivatization: The oxime group itself can be further functionalized. For instance, fluorenone oxime can react with various agents to form oxime ethers or carbamates. ariel.ac.ilacs.org The synthesis of fluorenone oxime tosylate and mesylate creates new reagents that permit O-amination of diverse alcohols. ariel.ac.il

Modification of the Fluorene (B118485) Core: Functional groups can be introduced onto the aromatic rings of the fluorenone core. The synthesis of 2,7-disubstituted fluorenones, for example, serves as a template for creating symmetrically functionalized molecules. nih.govrsc.org Furthermore, post-synthetic modification strategies, such as the amination of fluorenone-based polymers, demonstrate the feasibility of adding functional groups like amines to the core structure. researchgate.net Boron trifluoride-catalyzed reactions have been used to synthesize highly functionalized 9-substituted fluorene derivatives, showcasing methods to modify the position adjacent to the oxime. thieme-connect.de

A hypothetical synthetic route to a functionalized 2-azido-9-fluorenone oxime could start with a pre-functionalized 2-amino-9-fluorenone (B160198), which is then converted to the azide via a Sandmeyer-type reaction, followed by oximation at the C9 position.

Structural Modifications and their Impact on Reactivity and Electronic Properties

Structural changes to the 2-azido-9-fluorenone oxime framework significantly influence its reactivity and electronic characteristics, such as fluorescence and intramolecular charge transfer (ICT).

Impact of the Fluorenone Core: The fluorene core is electronically active, and its properties are tunable. Introducing heteroatoms, such as nitrogen in azafluorenones, alters the donor-acceptor properties. mdpi.com Specifically, 3-aminofluorenone derivatives exhibit enhanced quantum yields and strong emissive properties due to ICT, although this emission is sensitive to hydrogen-bonding solvents. mdpi.com The rigid, crescent-like shape of the fluorenone core is considered important for certain biological activities, and disrupting this planarity can reduce efficacy. nih.govrsc.org

Role of the C9-Carbonyl/Oxime Group: The functionality at the C9 position is critical. Replacing the carbonyl group of a 2,7-disubstituted fluorenone with an oxime, hydroxyl, or sulfone moiety was found to greatly reduce its activity as a urea (B33335) transporter inhibitor, suggesting the carbonyl acts as a crucial hydrogen bond acceptor. nih.govrsc.org This implies that the electronic nature and hydrogen-bonding capability of the C9 group are key determinants of molecular interactions.

Reactivity of the Azide Group: The azide group is a high-energy moiety known for its versatile reactivity. It can be used in "click chemistry" via azide-alkyne cycloadditions to link the fluorenone scaffold to other molecules. researchgate.netresearchgate.net Upon photolysis or thermolysis, aryl azides can extrude dinitrogen to form highly reactive nitrenes, which can undergo various insertion or rearrangement reactions. acs.org The azide radical (N₃•), a transient species, can also be generated and used in functionalization reactions. researchgate.net

Electronic Properties: The combination of electron-donating groups (like amines) and electron-accepting groups on the fluorene scaffold can create donor-acceptor (D–A) systems. Such systems, including those based on fluorene and carbazole, are known to exhibit ICT upon photoexcitation. researchgate.net The introduction of substituents at the 2 and 7 positions of the fluorenone core has been used to develop materials with large two-photon absorption cross-sections, a key property for applications like 3D microfabrication. tuwien.at

| Modification Site | Type of Modification | Observed/Predicted Impact on Properties | Reference |

|---|---|---|---|

| Aromatic Ring (e.g., C2, C7) | Amino Group (-NH₂) | Enhances intramolecular charge transfer (ICT) and fluorescence quantum yield. | mdpi.com |

| Aromatic Ring | Heteroatom Substitution (e.g., Azafluorenones) | Tunes the donor-acceptor properties of the core structure. | mdpi.com |

| C9 Position | Carbonyl (=O) to Oxime (=NOH) | Alters hydrogen bonding capacity and reduces certain biological activities. | nih.govrsc.org |

| C2 Position | Azido (B1232118) Group (-N₃) | Enables "click" reactions for conjugation and formation of reactive nitrenes upon photolysis. | researchgate.netresearchgate.netacs.org |

| C9 Oxime | Formation of Oxime Ethers/Carbamates | Creates new derivatives with potential for further reactions (e.g., electrophilic O-amination). | ariel.ac.ilacs.org |

Investigation of Stereoisomeric Forms (e.g., E/Z Isomers of the Oxime)

The C=N double bond of the oxime group in 2-azido-9-fluorenone oxime can exist as two geometric isomers: E and Z. The designation is based on the Cahn-Ingold-Prelog (CIP) priority rules, where the orientation of the highest-priority groups on the carbon and nitrogen atoms determines the label. libretexts.org For a fluorenone oxime, the hydroxyl group (-OH) on the nitrogen is compared with the lone pair, while the two fused ring systems attached to the C9 carbon are prioritized.

Stereoisomer Stability and Synthesis: Chemical methods for preparing oximes often yield a mixture of E and Z isomers. researchgate.net However, stereoselective methods have been developed to favor one isomer. For instance, treating a mixture of isomers with a protic or Lewis acid under anhydrous conditions can selectively precipitate the E isomer as an immonium complex, which can then be neutralized. google.com In related systems like 11H-indeno[1,2-b]quinoxalin-11-one oxime, the E-isomer was found to be thermodynamically more stable than the Z-isomer, both in the solid state and in solution. mdpi.com The energy barrier for E/Z interconversion was calculated to be high, making spontaneous isomerization at room temperature unlikely. mdpi.com

Structural Strain: The fluorenone oxime structure is noted to be slightly strained due to the enforced coplanarity of the two benzene (B151609) rings, which are held rigid by the five-membered ring. umich.edu This structural rigidity influences the geometry and stability of the oxime isomers.

| Property | E-Isomer | Z-Isomer | Reference |

|---|---|---|---|

| Configuration | The -OH group is on the opposite side of the higher-priority ring system (the one containing the azido group). | The -OH group is on the same side as the higher-priority ring system (the one containing the azido group). | libretexts.org |

| Relative Stability | Predicted to be thermodynamically more stable. | Predicted to be less stable. | mdpi.com |

| Interconversion | A high energy barrier likely prevents easy interconversion at room temperature. Isomerization can be acid-catalyzed. | google.commdpi.com | |

| Spectroscopic Signature (¹H NMR) | The two isomers are expected to show distinct sets of signals, particularly for the oxime proton (-OH) and the aromatic protons closest to the C=NOH group. | mdpi.com |

Related Fluorenone-Based Azides and Oximes

A variety of fluorenone derivatives containing azide or oxime functionalities have been synthesized and studied, providing a broader context for the properties of 2-azido-9-fluorenone oxime.

Azafluorenones: These are analogues where a carbon atom in the fluorene ring is replaced by nitrogen. mdpi.comresearchgate.net Their synthesis often involves a cascade reaction sequence followed by oxidation. mdpi.com These compounds are of interest for their unique photophysical properties and potential as biocompatible imaging agents. mdpi.com

2,7-Disubstituted Fluorenones: Symmetrically substituted fluorenones have been investigated extensively. For example, 2,7-bis-acetamidofluorenone and its derivatives have been studied as urea transporter inhibitors. nih.govrsc.org Replacing the C9 carbonyl with an oxime in this series demonstrated the critical role of this position in determining biological activity. nih.govrsc.org Other 2,7-disubstituted fluorenones have been developed as efficient two-photon absorption photoinitiators. tuwien.at

Fluorenone Oxime Carbamates: These derivatives are formed by reacting the hydroxyl group of the oxime with an isocyanate. The photochemistry of these compounds has been explored, indicating that the fluorenone oxime scaffold can be used to create photolabile molecules. acs.orgbeilstein-journals.org

| Compound Class | Key Structural Feature | Relevant Properties / Synthetic Notes | Reference |

|---|---|---|---|

| 1-Azafluorenones | Nitrogen atom at position 1 of the fluorene core. | Synthesized via cascade reactions and oxidation; exhibit tunable electronic properties. | mdpi.comresearchgate.net |

| 2,7-Bis-acetamidofluorenone Oxime | Acetamido groups at C2 and C7, oxime at C9. | Used in structure-activity relationship studies; shows significantly different biological activity compared to the carbonyl analogue. | nih.govrsc.org |

| Fluorenone Oxime Carbamates | Carbamate (B1207046) group attached to the oxime oxygen. | Investigated as photolabile compounds; demonstrates derivatization of the oxime functionality. | acs.orgbeilstein-journals.org |

| 2,7-Disubstituted Fluorenone Photoinitiators | Electron-donating groups at C2 and C7. | Exhibit high two-photon absorption cross-sections, useful for photopolymerization. | tuwien.at |

Applications in Advanced Organic Synthesis and Materials Science

As a Key Synthetic Intermediate for Complex Molecular Architectures

2-Azido-9-fluorenone oxime serves as a versatile building block in the synthesis of intricate molecular structures, owing to the reactive nature of its azide (B81097) and oxime functional groups.

Building Block for Heterocyclic Compounds

The presence of the azide group makes 2-azido-9-fluorenone oxime a valuable precursor for constructing various nitrogen-containing heterocyclic compounds. The azide can undergo 1,3-dipolar cycloaddition reactions, particularly with alkynes in "click chemistry," to form triazoles. vulcanchem.com Additionally, the azide group can be reduced to a primary amine, which can then participate in a wide range of cyclization reactions to create more complex heterocyclic systems. vulcanchem.com The fluorene (B118485) core itself provides a rigid, planar scaffold that can be incorporated into larger polycyclic aromatic systems or serve as a framework for building elaborate three-dimensional molecules.

The oxime functionality further enhances its synthetic utility. Oximes can be converted into various other functional groups, such as amines through reduction or amides via the Beckmann rearrangement. vulcanchem.com These transformations open up pathways to a diverse array of heterocyclic structures. For instance, the reduction of the oxime to an amine, followed by intramolecular reactions with other functional groups on the fluorene ring or with external reagents, can lead to the formation of fused heterocyclic systems. The synthesis of spiro-fused imidazolidinedithiones from 9-fluorenone (B1672902) oxime derivatives highlights the utility of this scaffold in creating complex heterocyclic structures. josai.ac.jp

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgorganic-chemistry.orgresearchgate.net The dual functionality of 2-azido-9-fluorenone oxime makes it an attractive candidate for the design of novel MCRs.

The azide group can participate in MCRs, such as the Ugi-azide reaction, to generate tetrazole-containing products. beilstein-journals.org For example, a four-component reaction involving an isocyanide, a carboxylic acid, an aldehyde or ketone, and an azide can lead to the formation of α-acylamino-amides with a tetrazole moiety. The oxime group can also be involved in MCRs, potentially through its nucleophilic character or after conversion to other reactive intermediates. The development of MCRs is a continuous area of research, and the unique combination of functional groups in 2-azido-9-fluorenone oxime presents opportunities for the discovery of new and efficient synthetic methodologies for creating molecular diversity. beilstein-journals.orgorganic-chemistry.org

Role in Catalyst and Ligand Design (e.g., Metal-Oxime Complexes)

The oxime group in 2-azido-9-fluorenone oxime is capable of coordinating with various metal ions, making it a valuable ligand for the design of metal complexes. vulcanchem.comat.ua These complexes can exhibit interesting catalytic properties or serve as building blocks for more complex supramolecular structures. The nitrogen and oxygen atoms of the oxime can act as a bidentate ligand, chelating to a metal center. at.uaacs.org

The resulting metal-oxime complexes have been explored for their catalytic activity in a range of organic transformations. acs.orgresearchgate.net The electronic and steric properties of the fluorene backbone can be tuned by introducing different substituents, which in turn influences the properties of the metal complex. The azide group can also play a role in the design of catalysts, either by remaining as a spectator ligand or by participating in the catalytic cycle through coordination or reaction.

Furthermore, fluorenone-based ligands have been used to create metal complexes with potential applications in materials science, such as in the development of new luminescent materials or materials with specific electronic properties. researchgate.net The rigid and planar nature of the fluorene scaffold can lead to the formation of well-defined and stable metal complexes.

Contributions to Photochemistry and Photolabile Systems

The fluorene moiety is known for its distinct photophysical properties, including high photostability and a large two-photon absorption cross-section. researchgate.net These characteristics, combined with the reactivity of the azide and oxime groups, make 2-azido-9-fluorenone oxime and its derivatives interesting candidates for applications in photochemistry.

Photocleavable Protecting Groups

Photolabile protecting groups (PPGs) are chemical moieties that can be removed from a substrate upon irradiation with light of a specific wavelength. uga.edu This allows for the precise spatial and temporal control over the release of a protected functional group. The fluorene scaffold has been investigated for the development of new PPGs. uga.edu